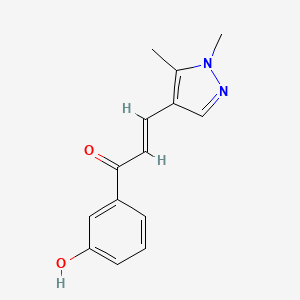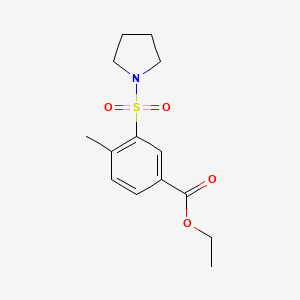
1-(1,3-benzothiazol-2-yl)-3-isopropyl-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzothiazol-2-yl)-3-isopropyl-1H-pyrazol-5-ol, also known as BIQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BIQ belongs to the class of benzothiazole-derived compounds, which have shown activity against various diseases.
Mécanisme D'action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-isopropyl-1H-pyrazol-5-ol is not fully understood. However, it has been proposed that this compound acts by inhibiting various enzymes and signaling pathways that are involved in disease progression. For example, this compound has been found to inhibit the activity of histone deacetylases, which play a role in cancer progression. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In Alzheimer's disease, this compound has been found to reduce the accumulation of amyloid-beta peptides, improve cognitive function, and reduce oxidative stress. In Parkinson's disease, this compound has been found to protect dopaminergic neurons from oxidative stress and reduce inflammation. In diabetes, this compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diabetic complications.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzothiazol-2-yl)-3-isopropyl-1H-pyrazol-5-ol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has shown potential therapeutic properties against various diseases, making it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Orientations Futures
There are several future directions for research on 1-(1,3-benzothiazol-2-yl)-3-isopropyl-1H-pyrazol-5-ol. One direction is to investigate its mechanism of action in more detail. Another direction is to study its efficacy and safety in animal models and humans. Additionally, this compound can be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. Furthermore, this compound can be used in combination with other drugs to enhance its therapeutic effects. Finally, this compound can be used as a tool compound to study the role of various enzymes and signaling pathways in disease progression.
Méthodes De Synthèse
The synthesis of 1-(1,3-benzothiazol-2-yl)-3-isopropyl-1H-pyrazol-5-ol involves the condensation of 2-aminobenzothiazole and 3-isopropyl-1H-pyrazol-5-ol in the presence of a catalyst. The reaction proceeds under mild conditions, and the yield of the product is high. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
1-(1,3-benzothiazol-2-yl)-3-isopropyl-1H-pyrazol-5-ol has shown potential therapeutic properties against various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and diabetes. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta peptides and improve cognitive function. In Parkinson's disease, this compound has been found to protect dopaminergic neurons from oxidative stress. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-propan-2-yl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-8(2)10-7-12(17)16(15-10)13-14-9-5-3-4-6-11(9)18-13/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKLFCYEOSCEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5345856.png)
![N-(2-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5345869.png)
![(3S)-1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}pyrrolidin-3-ol](/img/structure/B5345875.png)

![N-[1-(2-methylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5345887.png)
![N'-(3,3-dimethyl-5-oxocyclohexylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5345897.png)
![1-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5345911.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5345930.png)
![1-(4-chlorophenyl)-2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5345938.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-3-propoxybenzamide](/img/structure/B5345939.png)

![2,5-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5345951.png)
![N-(2,4-dimethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5345954.png)
![7-methyl-2-[3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5345961.png)